

In Silico Docking of Quinazolin-7-amine Derivatives with EGFR: A Comparative Guide

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Compound of Interest

Compound Name: Quinazolin-7-amine

Cat. No.: B011221

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico docking performance of a representative quinazoline amine derivative against established Epidermal Growth Factor Receptor (EGFR) inhibitors. The data presented is compiled from multiple research sources to offer a comprehensive overview for drug discovery and development.

Comparative Docking Analysis

The following table summarizes the binding affinities and key molecular interactions of a representative quinazoline derivative and two well-established EGFR inhibitors, Gefitinib and Erlotinib, with the ATP-binding site of EGFR. Lower binding energy values indicate a higher predicted binding affinity.

Compound	Binding Energy (kcal/mol)	Interacting Residues	Key Interactions
Representative Quinazoline Derivative (e.g., a 4-anilinoquinazoline)*	-7.5 to -10.9[1][2]	Met793, Lys728, Ser720, Thr790, Leu788, Asp855, Phe723[3]	Hydrogen bonds, salt bridges, pi-cation interactions[3]
Gefitinib	-8.7 to -9.8[4]	Met769, Thr830	Hydrogen bonds[4]
Erlotinib	-7.3 to -9.9[5]	Met769	Hydrogen bonds[5]

Note: Direct in silico docking data for the unsubstituted **Quinazolin-7-amine** was not readily available in the reviewed literature. The data presented is for a representative 4-anilinoquinazoline derivative, a common and well-studied scaffold for EGFR inhibitors.[3][6]

Experimental Protocols: In Silico Molecular Docking

The following is a generalized protocol for in silico molecular docking studies of small molecules with EGFR, synthesized from methodologies reported in various studies.[7][8][9][10]

1. Protein Preparation:

- The three-dimensional crystal structure of the EGFR kinase domain is retrieved from the Protein Data Bank (PDB). A commonly used structure is 1M17, which is co-crystallized with Erlotinib.[6][10]
- Water molecules and any co-crystallized ligands are removed from the protein structure.
- Polar hydrogen atoms are added to the protein, and partial charges are assigned.

2. Ligand Preparation:

- The 2D structures of the ligands (e.g., quinazoline derivatives, Gefitinib, Erlotinib) are drawn using chemical drawing software.
- The 2D structures are converted to 3D structures.
- Energy minimization of the 3D ligand structures is performed using a suitable force field (e.g., MMFF94).

3. Grid Generation:

- A docking grid box is defined around the ATP-binding site of the EGFR kinase domain.
- The grid box is typically centered on the co-crystallized ligand or key active site residues like Met769 to encompass the entire binding pocket.[6]

4. Molecular Docking:

- Molecular docking is performed using software such as AutoDock Vina or GOLD.[1][2]
- The docking algorithm explores various conformations and orientations of the ligand within the defined grid box.
- A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose.

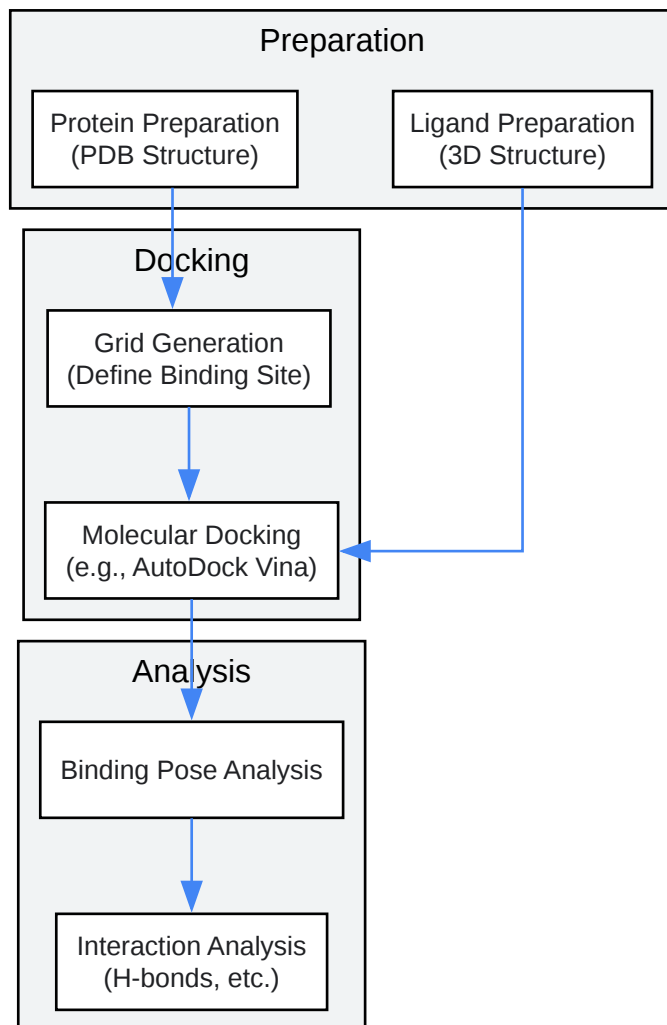
5. Analysis of Results:

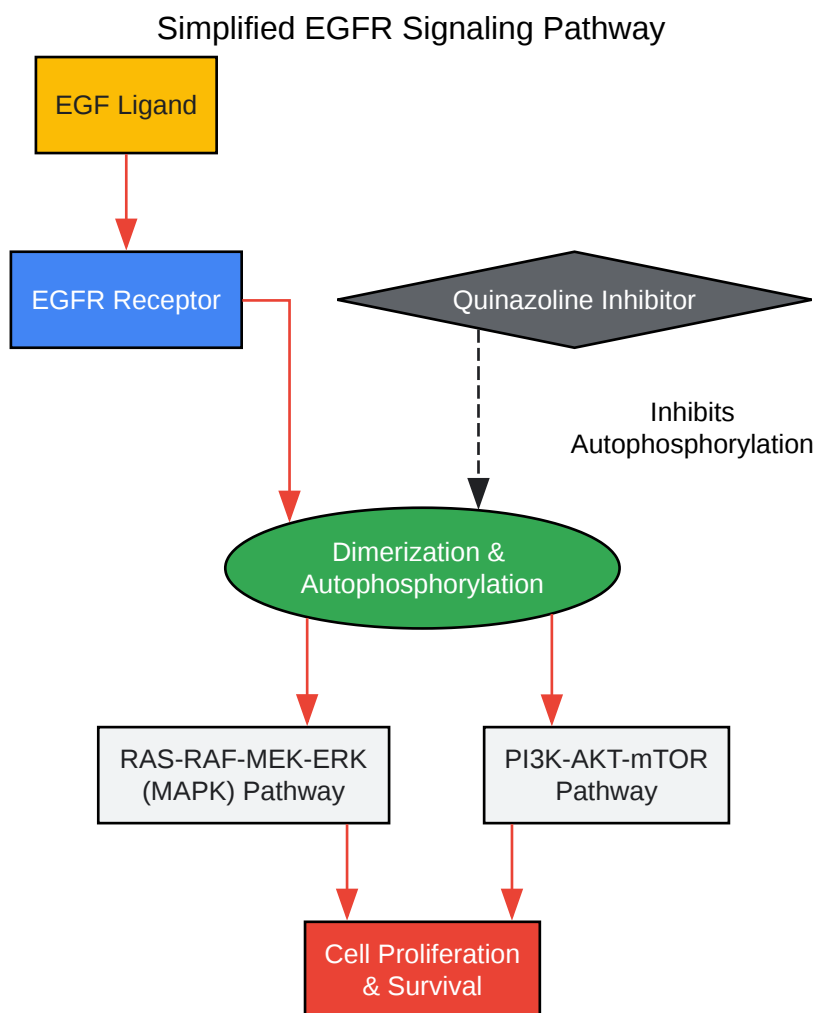
- The docked poses are visualized and analyzed to identify the best binding mode.
- Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein are identified and analyzed.

Visualizing the Workflow and Signaling Pathway

To better understand the processes involved, the following diagrams illustrate the in silico docking workflow and the EGFR signaling pathway.

In Silico Docking Workflow





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